molecular formula C20H23F3N4O B2778467 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide CAS No. 1775544-48-3

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide

Katalognummer: B2778467
CAS-Nummer: 1775544-48-3
Molekulargewicht: 392.426
InChI-Schlüssel: RTNMYARJUISVSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

1. Structural Characteristics

The compound features several key structural components:

  • Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
  • Piperidine Ring : Provides basicity and potential interaction sites for biological targets.
  • Amide Group : Imparts solubility and bioavailability.

These structural elements contribute to the compound's diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that similar compounds often act as inhibitors or modulators of various enzymes and receptors involved in critical signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on kinases, such as BRAF and Aurora-A, which are crucial in cancer cell proliferation .
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence dopaminergic activity, potentially addressing disorders like schizophrenia .

3. Biological Activities

Numerous studies have evaluated the biological activities of compounds related to this compound. Key findings include:

Antitumor Activity

Research indicates that derivatives of pyrimidine and pyrazole exhibit significant antitumor properties, particularly against BRAF(V600E) mutations. For instance:

CompoundActivityTarget
Pyrazole DerivativesAntitumorBRAF(V600E), EGFR
N-{1-[2-methyl...}Potential InhibitorAurora-A Kinase

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and cytokine release, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Properties

Certain derivatives have shown promising results against antibiotic-resistant bacteria, indicating their potential as new antimicrobial agents .

4. Case Studies

Several case studies highlight the efficacy of related compounds:

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a series of pyrazole derivatives against various cancer cell lines. The results showed that specific substitutions on the pyrimidine ring significantly enhanced inhibitory activity against cancer cell proliferation.

Case Study 2: Anti-inflammatory Mechanisms

In a model of endotoxin-induced inflammation, a derivative exhibited reduced levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its unique structural features and demonstrated biological activities. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profile for therapeutic applications.

Eigenschaften

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-13(15-6-4-3-5-7-15)19(28)26-16-8-10-27(11-9-16)18-12-17(20(21,22)23)24-14(2)25-18/h3-7,12-13,16H,8-11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNMYARJUISVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.